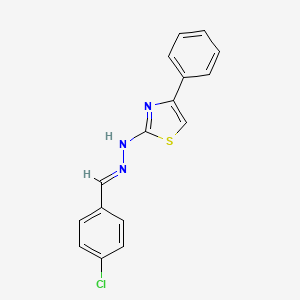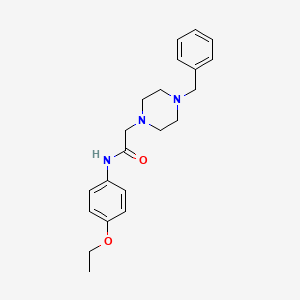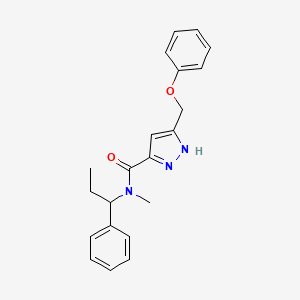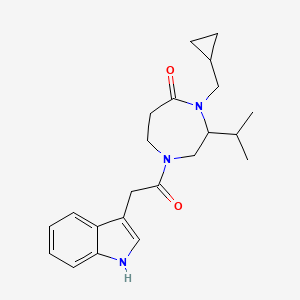![molecular formula C19H28N2O6S B5400243 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid](/img/structure/B5400243.png)
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane typically involves multi-step organic reactions. One common method includes the reaction of piperidine with benzenesulfonyl chloride to form 1-(benzenesulfonyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Applications De Recherche Scientifique
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine and azepane rings contribute to the compound’s overall stability and bioavailability, allowing it to effectively reach and interact with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(Phenylsulfonyl)piperidin-4-yl]azepane: Similar structure but with a phenylsulfonyl group instead of a benzenesulfonyl group.
1-[1-(Benzenesulfonyl)piperidin-4-yl]piperazine: Contains a piperazine ring instead of an azepane ring.
Uniqueness
1-[1-(Benzenesulfonyl)piperidin-4-yl]azepane is unique due to the presence of both a benzenesulfonyl group and an azepane ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)piperidin-4-yl]azepane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.C2H2O4/c20-22(21,17-8-4-3-5-9-17)19-14-10-16(11-15-19)18-12-6-1-2-7-13-18;3-1(4)2(5)6/h3-5,8-9,16H,1-2,6-7,10-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADLXVNGHNELFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5400165.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B5400173.png)
![2-cyano-N-cyclopropyl-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5400181.png)
![3-({[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5400187.png)

![N-butyl-N-isopropyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5400203.png)
![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-3-(benzimidazol-1-yl)propan-1-one](/img/structure/B5400212.png)
![ethyl {4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2,6-dichlorophenoxy}acetate](/img/structure/B5400215.png)


![3-[2-(benzyloxy)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5400250.png)

![7-butyryl-6-(2,3-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5400263.png)
![(4Z)-5-(4-methoxyphenyl)-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one](/img/structure/B5400265.png)
